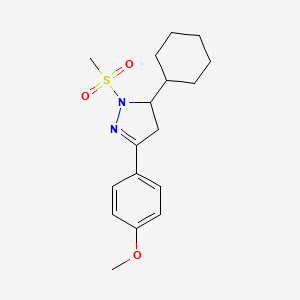
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea (CFM-2) is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFM-2 is a member of the urea class of compounds and is structurally similar to other compounds that have been used in the treatment of various diseases.
Mecanismo De Acción
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme, preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a variety of effects.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain, inflammation, and anxiety. It has also been shown to have potential benefits for the treatment of conditions such as epilepsy, depression, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is its specificity for FAAH. It does not affect other enzymes or receptors in the body, which reduces the risk of side effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea. One area of interest is its potential use in the treatment of chronic pain. Another area of research is focused on its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
In conclusion, 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is a synthetic compound that has shown potential for a variety of therapeutic applications. Its ability to inhibit FAAH and increase endocannabinoid levels has been the focus of much research in recent years. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
Métodos De Síntesis
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with cyclopropyl isocyanate to form 1-(2-fluorophenyl)-3-cyclopropylurea. The resulting compound is then treated with methyl isocyanate to form 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
Aplicaciones Científicas De Investigación
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain management, mood regulation, and inflammation. Inhibition of FAAH has been shown to increase the levels of endocannabinoids, which may have therapeutic benefits for a variety of conditions.
Propiedades
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(10-7-8-10)16(2)13(17)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDCPFHRBVPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467902.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)




![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)